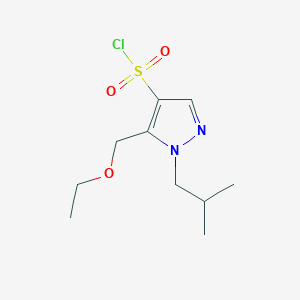![molecular formula C15H13N5O2 B2893123 4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine CAS No. 338414-27-0](/img/structure/B2893123.png)
4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine is a complex organic compound that features a pyrimidine ring substituted with furyl and methoxyphenyl diazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furfural and an appropriate catalyst such as aluminum chloride.
Diazotization and Coupling: The methoxyphenyl group is introduced through a diazotization reaction followed by coupling with the pyrimidine ring. This involves the formation of a diazonium salt from 4-methoxyaniline, which is then coupled with the pyrimidine derivative under controlled pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones or other oxidized derivatives.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized furyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The furyl and methoxyphenyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Furyl)-1-(2-(3-methoxyphenyl)-2-oxoethyl)pyrimidin-1-ium bromide
- Beta-(2-furyl)-alpha-(4-methoxyphenyl)acrylonitrile
- Di(2-furyl)bis(4-methoxyphenyl)lead
Uniqueness
4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(furan-2-yl)-5-[(4-methoxyphenyl)diazenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-21-11-6-4-10(5-7-11)19-20-12-9-17-15(16)18-14(12)13-3-2-8-22-13/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLEKDGSXFIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)
![5-[(2-hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile](/img/structure/B2893043.png)
![7-Fluoro-3-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2893045.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B2893046.png)
![N-(4-ethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2893050.png)
![2-{[1-(3,4-DIMETHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDINE](/img/structure/B2893052.png)
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2893053.png)


![2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2893057.png)
![2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2893059.png)

![propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2893063.png)
